molecular formula C18H24ClN3O2 B14795705 3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride

3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride

Cat. No.: B14795705
M. Wt: 349.9 g/mol
InChI Key: WJUJICMNSMPLLG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of irdabisant hydrochloride involves multiple steps, starting with the preparation of the core pyridazinone structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Irdabisant hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Various substitution reactions can be carried out to introduce different substituents onto the pyridazinone core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .

Scientific Research Applications

Irdabisant hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.

    Biology: The compound is used in biological studies to investigate its effects on cognition and wakefulness.

    Medicine: Irdabisant hydrochloride is being explored as a potential therapeutic agent for cognitive and attentional disorders, schizophrenia, and other neurological conditions.

Mechanism of Action

Irdabisant hydrochloride exerts its effects by antagonizing and acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the H3 receptor, irdabisant hydrochloride enhances the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, leading to improved cognitive function and wakefulness .

Comparison with Similar Compounds

Irdabisant hydrochloride is unique compared to other histamine H3 receptor antagonists/inverse agonists due to its high selectivity and potency. Similar compounds include:

Irdabisant hydrochloride stands out due to its ability to penetrate the blood-brain barrier and its potential therapeutic applications in cognitive and attentional disorders.

Properties

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H

InChI Key

WJUJICMNSMPLLG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl

Origin of Product

United States

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